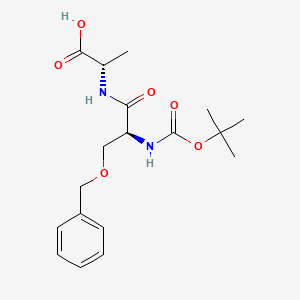
O-Benzyl-N-(tert-butoxycarbonyl)-L-seryl-L-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-Benzyl-N-(tert-butoxycarbonyl)-L-seryl-L-alanine: is a synthetic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a benzyl group, a tert-butoxycarbonyl (Boc) protecting group, and a serine-alanine dipeptide structure. This compound is commonly used in peptide synthesis and serves as a building block for more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of O-Benzyl-N-(tert-butoxycarbonyl)-L-seryl-L-alanine typically involves the protection of the amino and hydroxyl groups of serine and alanine, followed by coupling reactions to form the dipeptide. The benzyl group is introduced to protect the hydroxyl group of serine, while the Boc group protects the amino group. The coupling reaction is usually carried out using reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under mild conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The benzyl group can undergo oxidation to form benzaldehyde or benzoic acid.
Reduction: The Boc group can be removed under reductive conditions to yield the free amine.
Substitution: The hydroxyl group of serine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride (NaH).
Major Products:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Free amine.
Substitution: Alkylated serine derivatives.
Applications De Recherche Scientifique
Chemistry: O-Benzyl-N-(tert-butoxycarbonyl)-L-seryl-L-alanine is widely used in peptide synthesis as a protected dipeptide building block. It facilitates the construction of longer peptide chains with high specificity and yield.
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate specificity. It serves as a model compound for understanding the behavior of peptides in biological systems.
Medicine: In medicinal chemistry, this compound is used in the design and synthesis of peptide-based drugs. It helps in the development of therapeutic agents targeting specific proteins or enzymes.
Industry: In the pharmaceutical industry, this compound is used in the large-scale production of peptide drugs. It ensures the efficient and cost-effective synthesis of high-purity peptides.
Mécanisme D'action
The mechanism of action of O-Benzyl-N-(tert-butoxycarbonyl)-L-seryl-L-alanine involves its role as a protected dipeptide in peptide synthesis. The Boc group protects the amino group from unwanted reactions, while the benzyl group protects the hydroxyl group. During peptide synthesis, these protecting groups are selectively removed under specific conditions to allow the formation of peptide bonds. The molecular targets and pathways involved depend on the specific peptide or protein being synthesized.
Comparaison Avec Des Composés Similaires
- O-Benzyl-N-(tert-butoxycarbonyl)-L-serine
- N-(tert-Butoxycarbonyl)-L-alanine
- O-Benzyl-L-serine
Comparison:
- O-Benzyl-N-(tert-butoxycarbonyl)-L-serine: Similar in structure but lacks the alanine residue, making it less versatile in peptide synthesis.
- N-(tert-Butoxycarbonyl)-L-alanine: Lacks the benzyl-protected serine, limiting its use in synthesizing serine-containing peptides.
- O-Benzyl-L-serine: Lacks the Boc protection, making it more reactive and less suitable for controlled peptide synthesis.
Uniqueness: O-Benzyl-N-(tert-butoxycarbonyl)-L-seryl-L-alanine is unique due to its dual protection of both the amino and hydroxyl groups, allowing for precise and controlled peptide synthesis. This makes it a valuable tool in the synthesis of complex peptides and proteins.
Propriétés
Numéro CAS |
63013-70-7 |
|---|---|
Formule moléculaire |
C18H26N2O6 |
Poids moléculaire |
366.4 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxypropanoyl]amino]propanoic acid |
InChI |
InChI=1S/C18H26N2O6/c1-12(16(22)23)19-15(21)14(20-17(24)26-18(2,3)4)11-25-10-13-8-6-5-7-9-13/h5-9,12,14H,10-11H2,1-4H3,(H,19,21)(H,20,24)(H,22,23)/t12-,14-/m0/s1 |
Clé InChI |
SFYGGSVETXLBED-JSGCOSHPSA-N |
SMILES isomérique |
C[C@@H](C(=O)O)NC(=O)[C@H](COCC1=CC=CC=C1)NC(=O)OC(C)(C)C |
SMILES canonique |
CC(C(=O)O)NC(=O)C(COCC1=CC=CC=C1)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



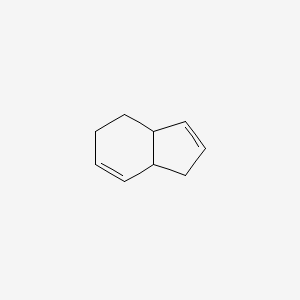
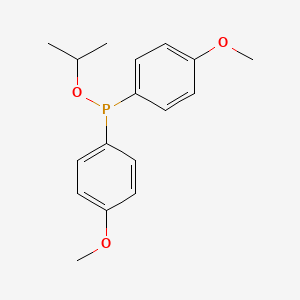
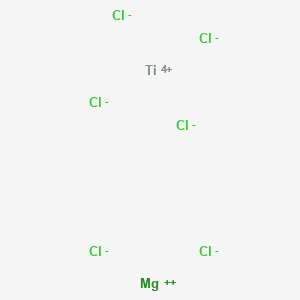
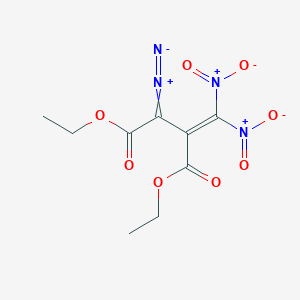
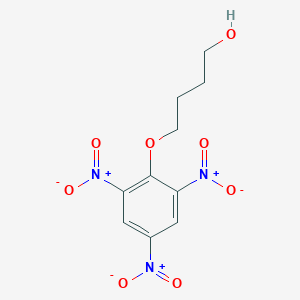
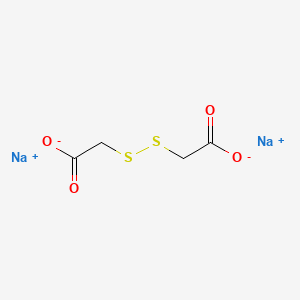
![9-Borabicyclo[3.3.1]nonane, 9-(1,2-dimethylpropyl)-](/img/structure/B14498006.png)
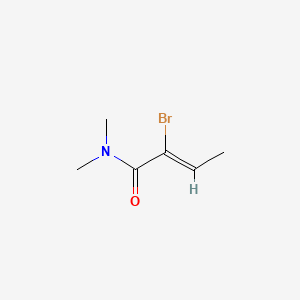
![1,3-Bis{4-[bis(4-methylphenyl)amino]phenyl}prop-2-en-1-one](/img/structure/B14498027.png)
![Acetic acid;4,5-dimethoxy-2-[(4-methoxyphenyl)methyl]phenol](/img/structure/B14498035.png)
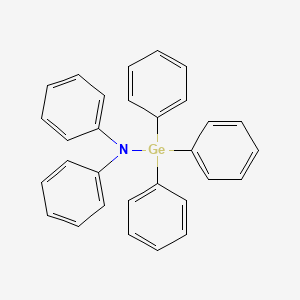

![3-Oxo-3-[(1,3,3-trimethyl-2-oxocyclohexyl)oxy]propanoate](/img/structure/B14498068.png)
